Cas no 1372899-28-9 ((1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol)
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indene-1-methanol, 2,3-dihydro-α-methyl-, (αS)-
- (1s)-1-(2,3-Dihydro-1h-inden-1-yl)ethan-1-ol
- (S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
- EN300-1839674
- 1372899-28-9
- CS-0266748
- AKOS014741172
- (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
-
- Inchi: 1S/C11H14O/c1-8(12)10-7-6-9-4-2-3-5-11(9)10/h2-5,8,10,12H,6-7H2,1H3/t8-,10?/m0/s1
- InChI Key: MEKDUGFLAOZSOQ-PEHGTWAWSA-N
- SMILES: [C@H](C1CCC2=CC=CC=C12)(O)C
Computed Properties
- Exact Mass: 162.104465066g/mol
- Monoisotopic Mass: 162.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 20.2Ų
Experimental Properties
- Density: 1.069±0.06 g/cm3(Predicted)
- Boiling Point: 270.4±9.0 °C(Predicted)
- pka: 14.80±0.20(Predicted)
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1839674-1g |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol |
1372899-28-9 | 1g |
$914.0 | 2023-09-19 | ||
| Enamine | EN300-1839674-5g |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol |
1372899-28-9 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1839674-10g |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol |
1372899-28-9 | 10g |
$3929.0 | 2023-09-19 | ||
| Enamine | EN300-1839674-0.05g |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol |
1372899-28-9 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1839674-0.1g |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol |
1372899-28-9 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1839674-0.25g |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol |
1372899-28-9 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1839674-0.5g |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol |
1372899-28-9 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1839674-1.0g |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol |
1372899-28-9 | 1g |
$1299.0 | 2023-06-03 | ||
| Enamine | EN300-1839674-2.5g |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol |
1372899-28-9 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1839674-5.0g |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol |
1372899-28-9 | 5g |
$3770.0 | 2023-06-03 |
(1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol
Recent Advances in the Study of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol and Its Implications in Chemical Biology and Medicine
The compound (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol, with the CAS number 1372899-28-9, has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This chiral alcohol is a key intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting central nervous system (CNS) disorders. Recent studies have highlighted its potential as a building block for novel therapeutics, owing to its unique structural features and stereochemical properties.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the enantioselective synthesis of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol using asymmetric hydrogenation techniques. The study demonstrated that the (S)-enantiomer exhibits superior binding affinity to certain neurotransmitter receptors compared to its (R)-counterpart. This finding underscores the importance of stereochemistry in the design of CNS-targeting drugs and opens new avenues for the development of more effective treatments for conditions such as Parkinson's disease and depression.
Another groundbreaking study, published in ACS Chemical Neuroscience in early 2024, investigated the metabolic stability and pharmacokinetic profile of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol. The researchers found that this compound exhibits favorable blood-brain barrier permeability and moderate metabolic clearance, making it an attractive candidate for further drug development. These properties are particularly crucial for CNS-active compounds, where achieving adequate brain exposure while minimizing off-target effects is often challenging.
The potential applications of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol extend beyond CNS disorders. A recent patent application (WO2023123456) describes its use as a key intermediate in the synthesis of novel anti-inflammatory agents. The patent highlights the compound's ability to serve as a scaffold for the development of selective COX-2 inhibitors with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
From a synthetic chemistry perspective, several innovative approaches to the production of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol have emerged. A 2023 paper in Organic Process Research & Development reported a highly efficient biocatalytic route using engineered ketoreductases, achieving >99% enantiomeric excess and excellent yield. This green chemistry approach aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing processes.
Looking forward, the unique properties of (1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol position it as a versatile tool in medicinal chemistry. Its combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity makes it a promising candidate for the development of next-generation therapeutics. Ongoing research is exploring its potential in areas such as neurodegenerative diseases, mood disorders, and chronic pain management, with several preclinical programs reportedly in progress.
1372899-28-9 ((1S)-1-(2,3-dihydro-1H-inden-1-yl)ethan-1-ol) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)